

Comparative Analysis of 4-Benzylaminocyclohexanone Analogs in Preclinical Research

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Compound of Interest

Compound Name: *4-Benzylaminocyclohexanone*

Cat. No.: *B115721*

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A detailed examination of the pharmacological activities of **4-benzylaminocyclohexanone** analogs reveals a diverse range of potential therapeutic applications, from analgesia to antimicrobial and antifungal treatments. While data on the parent compound, **4-benzylaminocyclohexanone**, remains elusive in publicly available scientific literature, a comparative analysis of its structural analogs provides valuable insights for researchers and drug development professionals. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate further investigation in this promising chemical space.

Analgesic Activity of 4-Aryl-4-aminocyclohexanone Derivatives

A notable class of analogs, the 4-aryl-4-aminocyclohexanones, has demonstrated significant potential as analgesic agents. Research into these compounds has shown that modifications to the aryl ring and the amine substituent dramatically influence their potency.

Derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones with m-hydroxy substitutions have been synthesized and evaluated for their narcotic antagonist and analgesic activities. While some compounds in this series exhibit narcotic antagonist properties, further modification by reaction with phenethyl Grignard reagents yields potent analgesics.^[1] A non-classical

structure-activity relationship was observed, with the dimethylamino group providing the most potent antagonist activity.

Systematic studies on the modification of the aryl ring have further elucidated the structure-activity relationship for analgesic effects. The potency of these compounds is highly sensitive to the nature and position of substituents on the aromatic ring. Notably, analogs with a para-methyl (p-CH₃) or para-bromo (p-Br) substitution on the aryl ring exhibited approximately 50% of the analgesic potency of morphine in preclinical models.[2]

Table 1: Analgesic Potency of Selected 4-Aryl-4-aminocyclohexanone Analogs

Compound Class	Key Structural Features	Observed Activity	Potency Relative to Morphine	Reference
4-Aryl-4-(dimethylamino)cyclohexan-1-ones	m-Hydroxyphenyl substitution	Narcotic antagonist/Analgesic	Not specified	[1]
4-Amino-4-arylcyclohexanones	p-CH ₃ or p-Br on aryl ring	Analgesic	~50%	[2]

Antimicrobial and Antifungal Activities of Benzyl-substituted Cyclohexylamine and Piperidine Analogs

Potent Antibacterial Activity of Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives

A series of benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives has been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Several compounds within this series demonstrated potent activity, particularly against *Pseudomonas aeruginosa* and *Staphylococcus epidermidis*. Two standout

compounds exhibited broad-spectrum antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from an impressive 0.002 to 0.016 $\mu\text{g}/\text{mL}$.^[3] Importantly, these compounds showed no hemolytic activity at concentrations up to 512 $\mu\text{g}/\text{mL}$, suggesting a favorable preliminary safety profile.^[3]

Table 2: Antibacterial Activity (MIC in $\mu\text{g}/\text{mL}$) of Potent Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Analogs

Compound	Pseudomonas aeruginosa	Staphylococcus epidermidis	Other Tested Strains	Reference
Analog 6l	Potent Activity	Potent Activity	0.002 - 0.016	[3]
Analog 6m	Potent Activity	Potent Activity	0.002 - 0.016	[3]

Promising Antifungal Activity of N-Dodecyl-1-benzylpiperidin-4-amine

In the search for novel antifungal agents, N-substituted 4-aminopiperidines have emerged as a promising chemotype. Inspired by established antifungal drugs, a library of these compounds was synthesized and screened. Among them, 1-benzyl-N-dodecylpiperidin-4-amine was identified as a particularly promising candidate, exhibiting significant in vitro antifungal activity against various *Candida* and *Aspergillus* species.^[4] The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The lowest MIC values for this compound ranged from 1–4 $\mu\text{g}/\text{mL}$ for yeasts and 1–8 $\mu\text{g}/\text{mL}$ for *Aspergillus* species.^[4]

Table 3: Antifungal Activity (MIC in $\mu\text{g}/\text{mL}$) of 1-Benzyl-N-dodecylpiperidin-4-amine

Fungal Species	MIC Range ($\mu\text{g}/\text{mL}$)	Reference
<i>Candida</i> spp.	1 - 4	[4]
<i>Aspergillus</i> spp.	1 - 8	[4]

Experimental Protocols

Analgesic Activity Assessment: Hot Plate Test in Mice

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking or jumping) after administration of a test compound indicates an analgesic effect.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Apparatus:

- A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[\[8\]](#)
- A transparent cylinder to keep the animal on the heated surface.

Procedure:

- Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[\[7\]](#)
- Pre-heat the hot plate to the desired, constant temperature.[\[7\]](#)
- Gently place a mouse on the hot plate and immediately start a timer.
- Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
[\[7\]](#)
- Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is recorded as the baseline latency.
- A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If no response is observed within this time, the animal is removed, and the latency is recorded as the cut-off time.[\[7\]](#)
- Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral).
- At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency again.

Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the percentage of the Maximum Possible Effect (%MPE).

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[10\]](#)[\[11\]](#)

Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[\[12\]](#)

Materials:

- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Test compounds and control antibiotics.

Procedure:

- Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.[\[10\]](#)
- Prepare a standardized inoculum of the test bacterium in broth.
- Inoculate each well with the bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plates at 35-37°C for 16-20 hours.[\[11\]](#)
- After incubation, visually inspect the plates for bacterial growth (turbidity).

Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antifungal Susceptibility Testing: CLSI Broth Microdilution Method

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing of yeasts and molds.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: Similar to the antibacterial broth microdilution method, this test determines the MIC of an antifungal agent against a standardized fungal inoculum.

Materials:

- Sterile 96-well microtiter plates.
- RPMI-1640 medium buffered with MOPS.
- Standardized fungal inoculum (e.g., yeast or conidia suspension).
- Test compounds and control antifungal agents.

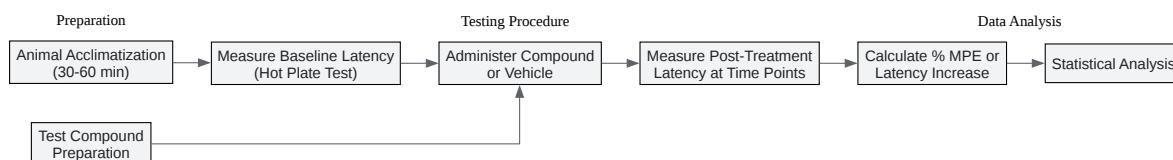
Procedure:

- Prepare serial dilutions of the antifungal agents in RPMI-1640 medium in the microtiter plates.
- Prepare a standardized inoculum of the fungal isolate according to CLSI guidelines.
- Inoculate each well with the fungal suspension.
- Include appropriate growth and sterility controls.
- Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.[\[17\]](#)
- Read the MICs visually or using a spectrophotometer.

Data Analysis: The MIC endpoint is defined differently for various antifungal classes. For azoles and echinocandins, the MIC is typically the lowest concentration that causes a significant reduction (e.g., $\geq 50\%$) in growth compared to the drug-free control. For amphotericin B, the MIC is the lowest concentration with no discernible growth.[14][17]

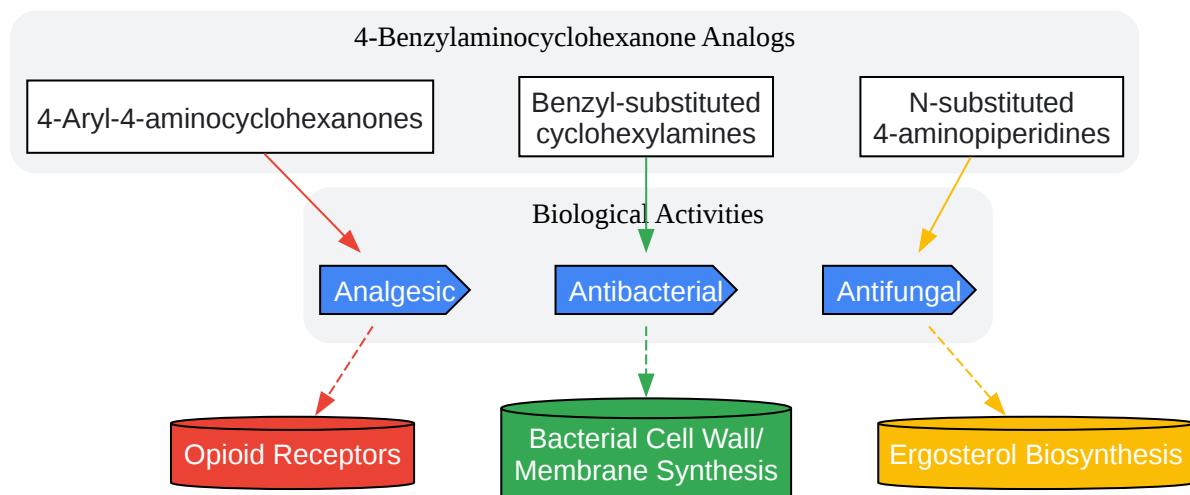
Visualizing Experimental Workflows and Relationships

To better understand the experimental processes and the relationships between the chemical structures and their biological activities, the following diagrams are provided.



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Caption: Workflow for the hot plate analgesia test.

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Caption: Structure-activity relationships of analogs.

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